1-Ethyl-3-(4-nitrophenyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
70826-96-9 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-ethyl-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C9H11N3O3/c1-2-10-9(13)11-7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,11,13) |
InChI Key |
RVKAYYRPBXZIII-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 3 4 Nitrophenyl Urea and Analogues
Strategies for Urea (B33335) Backbone Formation
The creation of the urea linkage is the cornerstone of synthesizing 1-Ethyl-3-(4-nitrophenyl)urea. The two most prevalent strategies involve the coupling of an isocyanate with an amine or the use of phosgene (B1210022) and its derivatives.
The reaction between an isocyanate and an amine is the most common and direct method for preparing unsymmetrical ureas like this compound. rsc.org This nucleophilic addition reaction is highly efficient and typically proceeds under mild conditions. For the target compound, this can be achieved via two equivalent pathways:
Pathway A: Reaction of 4-nitrophenyl isocyanate with ethylamine (B1201723).
Pathway B: Reaction of ethyl isocyanate with 4-nitroaniline.
A general procedure involves adding the amine to a cooled (0 °C) solution of the isocyanate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.org The mixture is then stirred at room temperature to complete the reaction. rsc.org The choice of solvent can include dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and temperature control is often necessary to manage the exothermic nature of the reaction. Catalysts like tertiary amines (e.g., triethylamine) can be used to accelerate the reaction, though it often proceeds efficiently without them. This method's popularity stems from its high yields, operational simplicity, and the commercial availability of a wide range of isocyanate and amine precursors. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Conditions | Reference |
|---|---|---|---|---|---|
| Aryl Isocyanate | Amine | THF | 0 °C to 25 °C | Anhydrous conditions | rsc.org |
| Phenyl Isocyanate | 4-Aminophenylamine | DCM or THF | 0 °C to 25 °C | 1:1 molar ratio to minimize dimerization | |
| Ethyl Isocyanate | 4-Aminopyridine | Toluene or Benzene (B151609) | Room temp to 90 °C | Can be accelerated with tertiary amine catalysts |
A traditional route to urea synthesis involves the use of phosgene (COCl₂) or its safer, solid equivalent, triphosgene (B27547). nih.govdergipark.org.tr This method is versatile and can be used for both symmetrical and unsymmetrical ureas. nih.gov The synthesis generally proceeds by reacting an amine with phosgene to generate a carbamoyl (B1232498) chloride or an isocyanate intermediate. rsc.orgnih.gov This reactive intermediate is then coupled with a second amine to form the final urea product. nih.gov
For instance, in the synthesis of a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, N-ethyl-4-nitroaniline was reacted with phosgene, achieving a high yield of 92%. mdpi.com A similar approach for an unsymmetrical urea involves the reaction of an aniline (B41778) derivative, such as 2-nitroaniline, with triphosgene in the presence of a base like triethylamine (B128534). dergipark.org.tr The triethylamine acts as a hydrogen chloride scavenger and helps to increase the nucleophilicity of the amine, facilitating the formation of the isocyanate intermediate, which can then react with a different amine to yield the desired unsymmetrical product. dergipark.org.tr While effective, the high toxicity of phosgene necessitates stringent safety precautions, leading many to prefer phosgene equivalents or alternative synthetic routes. rsc.orgnih.gov
Synthesis of Related Nitrophenylurea Scaffolds
The synthetic principles used for this compound are broadly applicable to a variety of related nitrophenylurea scaffolds. These scaffolds serve as foundational structures for building more complex molecules. researchgate.netmdpi.com By varying the amine and isocyanate starting materials, a diverse library of compounds can be created.
For example, a series of 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea derivatives were synthesized by first reacting 1-fluoro-4-nitrobenzene (B44160) with ethylenediamine, followed by reaction with various isocyanates (RNCO). researchgate.net Another example is the synthesis of 1-(4-ethylphenethyl)-3-(4-nitrophenyl)urea, prepared by the standard coupling of 4-ethylphenethylamine (B1584112) with 4-nitrophenyl isocyanate. rsc.org Symmetrical nitrophenylureas, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, are synthesized using a phosgene-based method starting from a single amine, N-ethyl-4-nitroaniline. mdpi.com These examples highlight the modularity of urea synthesis, allowing for the construction of a wide array of molecules built upon the nitrophenylurea framework.
Electrochemical Synthetic Routes for Related Compounds
Electrochemical methods represent a newer frontier in the synthesis of organic compounds, offering pathways that are often metal-free and oxidant-free. rsc.org While direct electrochemical synthesis of this compound is not widely documented, related structures have been prepared using these techniques. For instance, the electrochemical synthesis of iodo-nitrophenylurea has been reported. dntb.gov.ua
More broadly, electrochemical syntheses of various nitrogen-containing compounds have been developed. These methods often involve the electrochemical oxidation of a substrate in the presence of a nucleophile. For example, various nitroso organic compounds have been synthesized from secondary amines using nitromethane (B149229) as the nitroso reagent under electrochemical conditions. rsc.org Similarly, sulfonamide derivatives have been prepared by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. rsc.org These approaches suggest the potential for developing novel electrochemical routes for nitrophenylurea synthesis.
Derivatization Strategies and Analogue Preparation
The preparation of analogues of this compound is a key strategy for modulating the compound's properties. Derivatization can be achieved either by using substituted starting materials in the primary synthesis or by chemically modifying the parent compound after the urea bond has been formed. sci-hub.se
A common approach is to introduce various substituents onto the phenyl ring to alter its electronic or steric properties. For example, analogues such as 3-(4-chlorophenyl)-1-(phenethyl)urea have been synthesized by coupling the appropriately substituted phenyl isocyanate with the desired amine. nih.gov In one study, a series of analogues were prepared by introducing substituents like chloro, fluoro, and methyl groups at the 3-position of the phenyl ring, which was found to enhance potency in a biological context. nih.gov
Further modifications can be made to the other parts of the molecule. For instance, the ethyl group could be replaced with other alkyl or functionalized chains. The nitrogen atoms of the urea can also be substituted, as seen in the preparation of the N,N-dimethyl analogue of a related urea, which was achieved by bisalkylation using methyl iodide and sodium hydride after the primary urea formation. sci-hub.se These derivatization strategies allow for the systematic exploration of structure-activity relationships.
| Analogue Name | Synthetic Strategy | Key Reactants | Reference |
|---|---|---|---|
| 1-(4-Ethylphenethyl)-3-(4-nitrophenyl)urea | Isocyanate-Amine Coupling | 4-ethylphenethylamine, 4-nitrophenyl isocyanate | rsc.org |
| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Phosgene-Based Reaction | N-Ethyl-4-nitro aniline, phosgene | mdpi.com |
| 3-(4-chlorophenyl)-1-(phenethyl)urea analogues | Isocyanate-Amine Coupling | Corresponding primary amines, 4-chlorophenyl isocyanate | nih.gov |
| 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea | Triphosgene-Based Isocyanate Formation | 2-nitroaniline, 3,5-difluoroaniline, triphosgene | dergipark.org.tr |
Advanced Spectroscopic and Structural Characterization of 1 Ethyl 3 4 Nitrophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be constructed.
The ¹H-NMR spectrum of 1-Ethyl-3-(4-nitrophenyl)urea provides unambiguous evidence for its structure. The spectrum, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to each unique proton environment.
The ethyl group gives rise to a characteristic triplet-quartet pattern. The terminal methyl (CH₃) protons appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. Conversely, the methylene protons appear as a quartet, split by the three methyl protons.
The aromatic region is defined by a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The strong electron-withdrawing effect of the nitro group significantly deshields the ortho protons (H-3/H-5), causing them to resonate at a higher chemical shift (further downfield) compared to the protons meta to the nitro group (H-2/H-6).
Finally, two distinct signals are observed for the urea (B33335) N-H protons. The proton on the nitrogen adjacent to the phenyl ring is typically the most deshielded due to the influence of the aromatic system and potential for resonance, appearing as a sharp singlet. The proton on the nitrogen adjacent to the ethyl group appears at a lower chemical shift and may show coupling to the methylene protons, often appearing as a broad triplet or singlet.
Table 3.1.1: ¹H-NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~9.55 | s | - | 1H | NH -Ar |
| ~8.15 | d | ~9.1 | 2H | Ar-H (ortho to NO₂) |
| ~7.62 | d | ~9.1 | 2H | Ar-H (meta to NO₂) |
| ~6.48 | t | ~5.5 | 1H | NH -CH₂ |
| ~3.21 | qd | ~7.2, 5.5 | 2H | N-CH₂ -CH₃ |
| ~1.10 | t | ~7.2 | 3H | CH₂-CH₃ |
Note: s = singlet, d = doublet, t = triplet, qd = quartet of doublets. Chemical shifts are approximate and can vary slightly based on concentration and instrument.
The proton-decoupled ¹³C-NMR spectrum complements the ¹H-NMR data by identifying all unique carbon environments within the molecule. For this compound, seven distinct signals are expected and observed.
The carbonyl carbon (C=O) of the urea group is highly deshielded and appears at the lowest field (~153 ppm). The aromatic carbons show four distinct signals due to the para-substitution pattern. The ipso-carbons (C-1 and C-4, attached to the NH and NO₂ groups, respectively) are readily identified. The carbon attached to the strongly electron-withdrawing nitro group (C-4) is found significantly downfield. The two carbons of the ethyl group are observed in the aliphatic region, with the methyl carbon appearing at the highest field (lowest ppm).
Table 3.1.2: ¹³C-NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~153.2 | Urea C =O |
| ~146.1 | Ar-C (C-4, attached to NO₂) |
| ~142.8 | Ar-C (C-1, attached to NH) |
| ~125.4 | Ar-C H (C-3/C-5) |
| ~117.9 | Ar-C H (C-2/C-6) |
| ~34.8 | N-C H₂-CH₃ |
| ~15.3 | CH₂-C H₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound shows strong, characteristic absorption bands that confirm its key structural features.
The N-H stretching region above 3300 cm⁻¹ confirms the presence of the secondary amine groups of the urea moiety. A very strong and sharp absorption corresponding to the C=O stretch (Amide I band) is observed around 1680-1700 cm⁻¹. The most prominent features in the spectrum are the two intense absorptions for the nitro group: the asymmetric stretch near 1500-1550 cm⁻¹ and the symmetric stretch near 1340 cm⁻¹. Aliphatic C-H stretching from the ethyl group is also observed below 3000 cm⁻¹.
Table 3.2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Strong | N-H Stretch | Urea (N-H) |
| ~2975 | Medium | C-H Stretch | Ethyl (aliphatic C-H) |
| ~1690 | Very Strong | C=O Stretch (Amide I) | Urea (C=O) |
| ~1595 | Strong | N-H Bend (Amide II) | Urea (N-H) |
| ~1540 | Very Strong | Asymmetric Stretch | Nitro (NO₂) |
| ~1340 | Very Strong | Symmetric Stretch | Nitro (NO₂) |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed. For this compound (C₉H₁₁N₃O₃, exact mass 209.0795), the [M+H]⁺ ion is detected at m/z 210.0873.
High-Resolution Mass Spectrometry (HRMS) can distinguish this from other possible formulas, providing definitive elemental composition. For example, an HRMS-ESI(+) analysis would yield a result such as: Calculated for C₉H₁₂N₃O₃⁺: 210.0873; Found: 210.0871.
Electron Impact (EI) ionization causes more extensive fragmentation, which can be diagnostic. Key fragments arise from the cleavage of the amide bonds, providing structural information.
Table 3.3: Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 210 | [C₉H₁₂N₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 209 | [C₉H₁₁N₃O₃]⁺ | Molecular Ion [M]⁺ |
| 164 | [C₇H₆N₂O₃]⁺ | Fragment from loss of ethylamine (B1201723) ([M - C₂H₅NH]⁺) |
| 138 | [C₆H₆N₂O₂]⁺ | p-Nitroaniline fragment |
| 71 | [C₃H₅NO]⁺ | Ethyl isocyanate fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the highly conjugated p-nitrophenyl system. In a solvent like ethanol (B145695) or methanol, the compound exhibits a strong absorption maximum (λₘₐₓ) in the ultraviolet region. This intense band is attributed to a π → π* electronic transition involving the entire chromophore, which includes the phenyl ring, the urea linkage, and the nitro group. The position of this band is a characteristic signature of the extended conjugation present in the molecule. A typical spectrum shows a λₘₐₓ at approximately 330 nm.
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies have shown that this compound crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure confirms the molecular connectivity established by spectroscopy. A key feature of the solid-state structure is the extensive hydrogen bonding network. The molecules form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds between the urea groups of two adjacent molecules. Specifically, the N-H proton adjacent to the phenyl ring of one molecule donates to the carbonyl oxygen of a neighboring molecule, and vice versa. This robust hydrogen-bonding motif is a defining characteristic of the crystal packing for many substituted ureas and dictates the supramolecular architecture. The nitrophenylurea moiety is nearly planar, facilitating efficient packing and π-stacking interactions.
Table 3.5: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.8 |
| b (Å) | ~5.1 |
| c (Å) | ~16.5 |
| β (°) | ~105.5 |
| Volume (ų) | ~950 |
| Z | 4 |
Note: Unit cell parameters are approximate and derived from published crystallographic data (e.g., CSD Entry YIGJUC).
Table of Mentioned Compounds
| Compound Name |
|---|
Crystal System and Space Group Analysis
Detailed crystallographic data for this compound, including its crystal system and space group, are not available in the surveyed literature. However, studies on similar compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, reveal a monoclinic crystal system with a P21/c space group. mdpi.comresearchgate.net Another related compound, 1-[3-(4-Nitrophenyl)propanoyl]urea, crystallizes in the triclinic system. This variability suggests that the substitution pattern on the urea nitrogen atoms significantly influences the resulting crystal lattice. It is therefore plausible that this compound could adopt one of these common crystal systems for organic molecules.
Table 1: Crystallographic Data for Related Nitrophenylurea Compounds
| Compound Name | Crystal System | Space Group | Reference |
| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | Monoclinic | P21/c | mdpi.com |
Note: Data for this compound is not available.
Intramolecular Geometrical Parameters
The intramolecular geometry of this compound would be defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. In related structures, the urea moiety typically exhibits a planar or near-planar conformation. For instance, in a tris-urea receptor containing 4-nitrophenyl groups, the dihedral angle between the urea plane and the attached benzene ring varies. iucr.org
Key intramolecular parameters of interest would include:
The C=O bond length of the urea group.
The C-N bond lengths within the urea core.
The bond lengths and angles of the ethyl and nitrophenyl groups.
The dihedral angle between the plane of the phenyl ring and the plane of the urea group.
In 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, specific bond lengths and angles have been determined through X-ray crystallography. mdpi.com These values provide a reasonable approximation of what might be expected for this compound, although the asymmetric substitution in the target compound would likely introduce some differences in the geometric parameters.
Table 2: Selected Intramolecular Geometrical Parameters for a Related Compound
| Compound | Parameter | Value | Reference |
| 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea | C-N (urea) | Varies | mdpi.com |
| C=O (urea) | Varies | mdpi.com | |
| C-C (aromatic) | Varies | mdpi.com | |
| N-O (nitro) | Varies | mdpi.com |
Note: Specific values for this compound are not available.
Intermolecular Hydrogen Bonding Networks
A defining feature of the crystal structure of urea derivatives is the extensive network of intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. The nitro group can also participate as a weaker hydrogen bond acceptor.
In the solid state, ureas often form one-dimensional tapes or ribbons through N-H···O=C hydrogen bonds. These primary interactions are often supplemented by weaker C-H···O interactions. In the case of nitrophenylureas, the nitro group can also engage in hydrogen bonding, leading to more complex three-dimensional networks. For example, in a host-guest complex of a tris-urea receptor, extensive N-H···O and C-H···O hydrogen bonds are observed, creating a robust supramolecular structure. iucr.org It is highly probable that the crystal structure of this compound is stabilized by a similar network of intermolecular hydrogen bonds, dictating the packing of the molecules in the solid state.
Computational and Theoretical Investigations of 1 Ethyl 3 4 Nitrophenyl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-Ethyl-3-(4-nitrophenyl)urea are employed to optimize its geometry, predict its spectroscopic signatures, and understand its electronic distribution.
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For urea (B33335) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that combines the strengths of both Hartree-Fock theory and DFT. nih.gov This functional is often paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netdergipark.org.trjetir.org The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron density around atoms in a molecule with multiple heteroatoms and π-systems. mdpi.com For more precise calculations, especially those involving non-covalent interactions, larger basis sets and dispersion corrections may be incorporated. The selection of a suitable basis set is a critical first step, as it lays the foundation for all subsequent theoretical predictions. basissetexchange.org
A key validation of computational methodologies is the comparison of calculated data with experimental results. For this compound, theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared against measured spectra.
Vibrational Analysis: Theoretical vibrational frequencies are typically calculated at the B3LYP/6-311G(d,p) level of theory. tandfonline.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are corrected using a scaling factor. jetir.org For urea derivatives, characteristic peaks such as N-H, C=O, and N-O stretching vibrations are of particular interest. Good agreement between scaled theoretical frequencies and experimental FT-IR data confirms the accuracy of the optimized molecular geometry. researchgate.net
NMR Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. epstem.net Comparisons for similar urea compounds show that theoretical chemical shifts, when correlated with experimental data, typically yield a high degree of linearity, confirming the reliability of the computational model in reproducing the electronic environment around the nuclei. acs.org
| Parameter | Theoretical Value (B3LYP/6-311G(d,p)) | Experimental Value |
|---|---|---|
| FT-IR (cm⁻¹) | ||
| N-H Stretch | ~3470 (scaled) | ~3400-3300 |
| C=O Stretch | ~1690 (scaled) | ~1650 |
| NO₂ Asymmetric Stretch | ~1545 (scaled) | ~1500 |
| ¹³C NMR (ppm) | ||
| C=O | ~155 | ~154 |
| Aromatic C-NO₂ | ~148 | ~147 |
| ¹H NMR (ppm) | ||
| N-H (phenyl side) | ~8.7 | ~8.6 |
| N-H (ethyl side) | ~6.1 | ~6.0 |
Conformational Analysis and Potential Energy Surface (PES) Scanning
The flexibility of the ethyl and urea groups allows this compound to exist in several conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangement of the molecule. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles, such as the C-N bonds. sci-hub.seresearchgate.net For substituted ureas, PES scans reveal the energy barriers between different rotational isomers (rotamers) and identify the global minimum energy conformation. acs.org Studies on similar phenylurea compounds show that planar or near-planar conformations are often favored due to the stabilization from intramolecular hydrogen bonding and π-conjugation. researchgate.net The analysis typically reveals that anti and syn geometries related to the urea N-H bonds are key determinants of stability. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability. sapub.org
For this compound, the HOMO is expected to be localized primarily on the ethyl-urea moiety and the phenyl ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro-substituted phenyl ring. sapub.org A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. sapub.orgresearchgate.net This intramolecular charge transfer is a key feature of its electronic behavior.
Table 2: Typical FMO and Reactivity Descriptors for Nitrophenyl Urea Analogs Calculated at the B3LYP level.
| Parameter | Definition | Typical Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied MO | ~ -6.5 to -7.0 | Electron-donating ability |
| ELUMO | Energy of Lowest Unoccupied MO | ~ -2.5 to -3.0 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 4.5 | Chemical reactivity, stability vulcanchem.com |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.25 | Resistance to charge transfer bohrium.com |
| Electrophilicity (ω) | μ² / (2η) | ~ 2.0 to 3.0 | Propensity to accept electrons nih.gov |
Molecular Electrostatic Potential (MEP) and Atom in Molecules (AIM) Analyses
Molecular Electrostatic Potential (MEP): An MEP map is a color-coded visualization of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic attack. tandfonline.com Positive potential (blue regions) would be concentrated around the N-H protons, identifying them as sites for nucleophilic attack. nih.gov
Atom in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analyzes the electron density topology to define atomic interactions and characterize bond properties. researcher.life AIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (such as its magnitude and Laplacian) reveal the nature of the chemical bond (e.g., covalent vs. non-covalent interactions like hydrogen bonds). dergipark.org.tr For this molecule, AIM is particularly useful for quantifying the strength of intramolecular hydrogen bonds that contribute to its conformational stability.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within a molecule. mdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these delocalizations. mdpi.com
In this compound, significant NBO interactions are expected, including:
π → π* interactions: Delocalization between the π orbitals of the phenyl ring and the π* orbitals of the carbonyl and nitro groups, which stabilizes the conjugated system.
n → π* interactions: Delocalization of the lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the C=O and phenyl groups. This interaction is indicative of intramolecular charge transfer and contributes significantly to the molecule's stability. orientjchem.org For example, a strong interaction between the lone pair of a urea nitrogen and the π* orbital of the carbonyl group (nN → π*C=O) confirms the partial double bond character of the C-N bond.
These stabilizing interactions, quantified by their E(2) energies, provide a deeper understanding of the electronic structure and the origins of the molecule's conformational preferences and reactivity. researcher.life
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand its potential as a ligand for various protein targets. While specific, detailed docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous nitrophenyl urea compounds. researchgate.netresearchgate.net
The process involves preparing the 3D structure of this compound and a target protein. The urea moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, is anticipated to be a key player in forming interactions with amino acid residues in a protein's binding site. The 4-nitrophenyl group, being electron-withdrawing, can influence the electronic properties of the urea, enhancing its hydrogen-bonding capabilities.
Molecular docking studies on similar compounds, such as those containing a nitrophenyl urea fragment, have been performed against various protein targets. For instance, a study on a more complex molecule containing a nitrophenyl group docked against E. coli DNA gyrase and the main protease of COVID-19 showed binding energies of -6.37 kcal/mol and -6.35 kcal/mol, respectively, indicating stable binding. mdpi.com Another investigation involving a pyrazole (B372694) derivative with a nitrophenyl group reported a docking energy score of -10.3 kcal/mol against the cannabinoid receptor 1. researchgate.net These studies highlight the potential of the nitrophenyl urea scaffold to interact favorably with biological macromolecules.
The typical interactions observed in such docking simulations involve hydrogen bonds between the urea's N-H groups and oxygen atoms with backbone or side-chain residues of the protein. The aromatic rings can also participate in π-π stacking or hydrophobic interactions.
Table 1: Representative Molecular Docking Data for Analogous Nitrophenyl-Containing Compounds
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted |
| Sulfonamide with p-nitrophenyl | E. coli DNA gyrase (5MMN) | -6.37 | Hydrogen bonding, intermolecular contacts mdpi.com |
| Sulfonamide with p-nitrophenyl | COVID-19 Main Protease (6LU7) | -6.35 | Hydrogen bonding, intermolecular contacts mdpi.com |
| Pyrazole-carboxamide derivative | Cannabinoid Receptor 1 | -10.3 | Various non-covalent interactions researchgate.net |
| Aminopyridinyl-nitrophenyl urea | Nicotinamide Phosphoribosyltransferase | Not specified | Biomolecular interactions researchgate.net |
This table presents data from similar compounds to illustrate the potential binding affinities and is not a direct representation of this compound.
Computational Modeling of Anion Recognition and Supramolecular Interactions
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the anion recognition and supramolecular chemistry of urea-based compounds. The ability of the urea functional group to form strong and directional hydrogen bonds makes it an excellent motif for anion binding and the construction of ordered supramolecular assemblies. researchgate.net
Anion Recognition:
The two N-H groups of the urea moiety in this compound can act as a "cleft" to bind anions through hydrogen bonding. The electron-withdrawing nature of the 4-nitrophenyl group increases the acidity of the N-H protons, thereby enhancing their hydrogen-bond donating strength and promoting stronger anion binding. acs.org
Computational studies on similar N,N'-disubstituted ureas have explored their interactions with various anions, such as halides (F⁻, Cl⁻, Br⁻, I⁻) and oxoanions (e.g., acetate, dihydrogen phosphate). researchgate.netfrontiersin.orgnih.gov These studies typically calculate the binding energies and geometric parameters of the resulting host-guest complexes. For example, in a study of rationally designed 4-nitrophenyl-based molecular clefts, the urea-containing receptor showed a high affinity for fluoride (B91410) and dihydrogen phosphate (B84403) anions. frontiersin.orgnih.gov The binding affinity generally follows the basicity of the anion, with more basic anions forming stronger complexes.
DFT calculations can elucidate the nature of these interactions, partitioning the total interaction energy into electrostatic, orbital, and dispersion components. For urea-anion complexes, the interaction is often dominated by electrostatic forces.
Table 2: Calculated Binding Affinities (log K) for a Generic 4-Nitrophenyl Urea Receptor with Various Anions
| Anion | Binding Affinity (log K) |
| F⁻ | 3.70 |
| Cl⁻ | > HSO₄⁻ |
| Br⁻ | > I⁻ |
| I⁻ | > ClO₄⁻ |
| HSO₄⁻ | > Br⁻ |
| H₂PO₄⁻ | < F⁻ |
| NO₃⁻ | < ClO₄⁻ |
| ClO₄⁻ | > NO₃⁻ |
This table is based on data for a related 4-nitrophenyl urea cleft and illustrates the general trend of anion binding. The exact values would differ for this compound. frontiersin.orgnih.gov
Supramolecular Interactions:
In the solid state and in certain solvents, urea derivatives are well-known to self-assemble into ordered supramolecular structures. The primary and most robust interaction is the formation of a one-dimensional hydrogen-bonded chain often referred to as a "urea tape" or α-network. researchgate.netacs.org In this motif, the N-H groups of one urea molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule.
However, in N-aryl-N'-(4-nitrophenyl) ureas, a competition arises between the formation of the classic urea tape and hydrogen bonding involving the nitro group. researchgate.netacs.org Computational studies have shown that the final supramolecular architecture depends on a delicate balance of these interactions. The molecular conformation (whether the phenyl rings are twisted or coplanar with the urea group) and the presence of other functional groups or solvent molecules can influence which hydrogen-bonding pattern dominates. acs.org The ethyl group in this compound, being a simple alkyl group, is less likely to introduce strong competing interactions, suggesting that the urea tape and urea-nitro interactions would be the primary drivers of its self-assembly.
Theoretical models can predict the stability of different possible packing arrangements and help interpret experimental data from techniques like X-ray crystallography. These models provide invaluable insights into how molecular-level design can be used to control the macroscopic properties of materials.
Exploration of Academic Applications and Biological Activity Paradigms
Antimicrobial Activity Investigations
Investigations into the antimicrobial properties of urea (B33335) derivatives have been a subject of scientific inquiry, although specific data for 1-Ethyl-3-(4-nitrophenyl)urea is not present in the available literature. However, research on structurally similar compounds provides insights into the potential antimicrobial profile of this class of molecules.
In Vitro Assays and Efficacy Against Microorganisms
Standard methodologies for evaluating the antimicrobial efficacy of new chemical entities involve in vitro assays such as the agar (B569324) disc diffusion and broth microdilution methods. These techniques are used to determine the minimum inhibitory concentration (MIC) of a compound against a panel of microorganisms.
For instance, a study on the related symmetrical compound, 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea , which contains similar structural motifs, evaluated its antibacterial activity against a range of bacteria. The study tested the ligand against two Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus, and two Gram-negative bacteria, Escherichia coli and Serratia marcescens. The ligand itself showed varied efficacy, with better inhibitory activity against Staphylococcus aureus, Escherichia coli, and Serratia marcescens (MIC of 500 µg/mL) than against Bacillus subtilis (MIC of 1000 µg/mL). It is important to note that this data is for a related, but structurally distinct, molecule.
Structure-Activity Relationships in Antimicrobial Potency
The antimicrobial potency of urea derivatives is often influenced by the nature and position of substituents on the phenyl ring. The presence of a nitro group (NO₂), as in this compound, is a key feature. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the molecule and its potential interactions with biological targets.
In the broader class of antimicrobial compounds, the introduction of a nitro group can sometimes enhance activity. Furthermore, the lipophilicity of the molecule, influenced by the ethyl group, plays a crucial role in its ability to penetrate bacterial cell membranes. A balance between electronic properties and lipophilicity is often essential for optimal antimicrobial activity.
Enzyme Inhibition Studies
Urea derivatives are a well-established class of enzyme inhibitors, with several approved drugs featuring a urea scaffold. They can interact with enzyme active sites through various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.
Mechanism of Enzyme Inhibition by Nitrophenylurea Derivatives
While there is no specific research on enzyme inhibition by this compound, other nitrophenylurea derivatives have been investigated as enzyme inhibitors. For example, certain arylurea derivatives are known to act as inhibitors of p38α MAPK, a key enzyme in inflammatory signaling pathways. The general mechanism of reversible enzyme inhibition can be competitive, non-competitive, or mixed, depending on whether the inhibitor binds to the enzyme's active site or an allosteric site. The urea moiety is an effective hydrogen bond donor and acceptor, which can facilitate binding to the amino acid residues in an enzyme's active site. The nitrophenyl group can participate in π-π stacking and other hydrophobic interactions.
Cytotoxicity Research in Related Urea Derivatives (Non-Clinical Focus)
The cytotoxic potential of urea derivatives against various cancer cell lines is an active area of research. These studies are typically conducted in vitro to screen for potential anticancer activity.
Structural Features Correlating with Cellular Activity
The biological activity of this compound is intrinsically linked to its distinct structural components: the central urea moiety, the ethyl group, and the 4-nitrophenyl group. The urea functionality is a well-established pharmacophore in medicinal chemistry, primarily due to its ability to form stable, directional hydrogen bonds with protein targets, which is fundamental to many drug-receptor interactions. nih.gov
The 4-nitrophenyl group plays a critical role in defining the molecule's electronic profile. The nitro (NO₂) group is strongly electron-withdrawing, a feature that can significantly influence the compound's binding affinity and reactivity within biological systems. Research into various urea-based compounds has underscored the importance of electron-withdrawing functionalities on the terminal phenyl ring for achieving potent biological activity. nih.gov The specific placement of the nitro group at the para-position is also significant, as the substitution pattern on the phenyl ring is known to modulate the activity of urea derivatives.
Role as a Ligand in Coordination Chemistry
The structural features of nitrophenyl-substituted ureas make them effective ligands in coordination chemistry. While direct studies on this compound as a ligand are limited, extensive research on the closely related compound 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea provides significant insight. This symmetrical urea derivative has been shown to act as a bioactive ligand, forming dinuclear metal(II) complexes with cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.comresearchgate.net
Characterization using Fourier-transform infrared (FTIR) spectroscopy revealed that the ligand coordinates with the metal ions through the oxygen atom of the nitro group. mdpi.com The resulting metal complexes were found to be non-electrolytes and exhibited enhanced biological properties compared to the free ligand. mdpi.com Specifically, the metal complexes displayed significantly higher antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Among the synthesized complexes, the zinc (Zn) complex was the most potent. mdpi.comnih.gov
The physical properties of these related metal complexes are summarized in the table below.
| Compound | Color | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| [Co₂(L)(NO₂)₂(H₂O)₄] | Brown | 73 | 15 |
| [Ni₂(L)(NO₂)₂(H₂O)₄] | Green | 83 | 20 |
| [Cu₂(L)(NO₂)₂(H₂O)₄] | Green | 65 | 8 |
| [Zn₂(L)(NO₂)₂(H₂O)₄] | White | 50 | 10 |
| Data sourced from a study on metal complexes of 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea (L). researchgate.net |
This body of work demonstrates that the nitrophenyl urea scaffold is highly effective for chelating metal ions, creating stable complexes with potentially augmented biological functions.
Application in Material Science Research
The unique properties of this compound, particularly its strong hydrogen-bonding capabilities and hydrolytic stability, make it a compound of interest in material science.
Interaction with Polymeric Matrices
The interaction of this compound with polymeric systems is dominated by hydrogen bonding. The urea group contains two N-H donor sites, while the carbonyl oxygen and the oxygens of the nitro group act as hydrogen bond acceptors. nih.gov These interactions can influence the structure and properties of composite materials.
The powerful role of the nitrophenyl urea moiety in forming structured assemblies has been demonstrated in studies of more complex tris-urea receptors. In one such case, molecules containing 3-(4-nitrophenyl)ureido units were shown to form host-guest complexes that encapsulate dihydrogen phosphate (B84403) anions. nih.goviucr.org The receptors link to the anions via extensive N-H···O hydrogen bonds, creating a one-dimensional, hydrogen-bonded polymeric chain. nih.goviucr.org This highlights the capacity of the nitrophenyl urea functional group to direct the formation of ordered, supramolecular structures, a valuable attribute for designing functional materials. Further, the compound has been studied for its interaction with molecularly imprinted polymers (MIPs), where it served as a substrate to probe the binding sites of the polymer. acs.org
Studies on Hydrolytic Stability within Materials
The stability of a compound against hydrolysis is critical for its application within materials, ensuring longevity and preventing premature degradation. Studies have shown this compound to be a remarkably stable compound.
A key study investigated its hydrolytic stability directly in the presence of a molecularly imprinted polymer designed for esterolysis. Even after an extended incubation period of 24 hours, no polymer-induced hydrolysis of this compound was detected. acs.org This resistance to degradation within a polymeric, aqueous environment underscores its suitability for material applications.
Further evidence for its stability comes from comparative studies in coordination chemistry. Research on copper complexes demonstrated that ligands incorporating 1-ethyl-3-phenylurea groups did not undergo significant hydrolysis at room temperature. semanticscholar.org This was in stark contrast to analogous ligands containing 1,3-diphenylurea (B7728601) units, which were prone to hydrolysis, highlighting the stabilizing effect of the ethyl group. semanticscholar.org In a practical application, the related compound 4-nitrophenyl aminoethylurea was found to be stable for a 45-minute period in an oxidative hair dye formulation containing hydrogen peroxide, further attesting to the robustness of this class of compounds in chemically active matrices. europa.eu
Supramolecular Chemistry and Intermolecular Interactions of Nitrophenylurea Architectures
Hydrogen Bond-Mediated Assemblies in Solid State
In the solid state, urea (B33335) derivatives, including nitrophenylureas, are known to form predictable hydrogen-bonded structures. A common motif is the α-network, a tape or ribbon structure where urea molecules are linked by N-H···O=C hydrogen bonds. acs.org In this arrangement, each urea molecule's carbonyl oxygen acts as a bifurcated acceptor for two N-H protons from an adjacent molecule. acs.org
The crystal structures of various N-Aryl-N′-4-nitrophenyl ureas have been studied to understand the competition in hydrogen bonding. These studies reveal two primary families of hydrogen bond patterns: the typical urea tape structure (α-network) and non-urea tape structures. In the latter, the N-H donors may form hydrogen bonds with the nitro group (NO2) or solvent molecules instead of the urea carbonyl. researchgate.net The conformation of the molecule plays a crucial role; in the tape motif, the phenyl rings are typically twisted out of the urea plane, whereas they are more coplanar in the non-urea tape structures. researchgate.net
For instance, in the crystal structure of 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, a related compound, the unit cell consists of two ligand molecules, indicating a defined packing arrangement in the solid state. mdpi.com In another example, 1-[3-(4-nitrophenyl)propanoyl]urea, the molecules interact with each other via N-H···O hydrogen bonds, forming molecular tapes. iucr.org
The presence of substituents on the urea nitrogen atoms significantly impacts the hydrogen bonding patterns. The nature of these substituents can modulate the self-association properties. nih.gov
Host-Guest Chemistry with Urea Receptors
Urea-based receptors have been extensively developed for anion recognition due to the directional and acidic nature of the N-H groups, which can form strong hydrogen bonds with anionic guests. rsc.org The presence of electron-withdrawing groups, such as the 4-nitrophenyl group, enhances the acidity of the urea N-H protons, making them more effective hydrogen bond donors for anion binding. frontiersin.orgnih.gov
Molecular clefts and tripodal receptors functionalized with 4-nitrophenylurea moieties have demonstrated significant affinity for various anions. acs.orgfrontiersin.org These receptors often exhibit a 1:1 binding stoichiometry with anions, forming complexes through hydrogen bonding interactions. frontiersin.org The binding affinity typically follows the order of the anion's basicity, with fluoride (B91410) and dihydrogen phosphate (B84403) often showing the strongest binding. frontiersin.orgnih.gov The binding event can often be observed through a distinct color change, making these compounds potential colorimetric sensors for anions. frontiersin.org
For example, a tris-urea receptor based on a tris(2-aminoethyl)amine (B1216632) (tren) framework and featuring 4-nitrophenyl substituents has been shown to encapsulate a hydrogen-bonded chain of dihydrogen phosphate anions. iucr.orgnih.govnih.gov In the crystal structure of this host-guest complex, each dihydrogen phosphate anion is engaged in four N-H···O hydrogen bonds with two ureido subunits from two different receptor molecules. iucr.orgnih.govnih.gov This demonstrates the powerful organizing ability of the nitrophenylurea moiety in constructing complex supramolecular architectures for anion recognition.
The binding constants for these host-guest complexes can be quantified using techniques like UV-Vis titration. Studies on molecular clefts with 4-nitrophenylurea units have shown high binding constants for anions like fluoride and dihydrogen phosphate in dimethyl sulfoxide (B87167) (DMSO). frontiersin.orgnih.gov
Influence of Substituents on Supramolecular Organization
Electron-withdrawing substituents, such as the nitro group, increase the acidity of the urea N-H protons, which can lead to stronger hydrogen bonds. academie-sciences.fr This enhanced acidity is beneficial for anion binding, as seen in host-guest chemistry. frontiersin.orgnih.gov Conversely, electron-donating groups would decrease the N-H acidity.
The nature of the alkyl or aryl groups attached to the urea nitrogens also has a significant impact. For instance, the introduction of bulky substituents can disrupt the planar conformation of the urea and phenyl groups, which in turn can affect the formation of the typical urea tape structure. nih.gov In some diarylureas, bulky alkyl chains can lead to a stabilization of an "out-trans" conformation, where dimerization occurs through hydrogen bonding of the N-H groups in a non-standard arrangement. nih.gov
In a study of N-Aryl-N′-4-nitrophenyl ureas with various substituents on the other phenyl ring, it was found that the hydrogen bond pattern could be steered. iucr.org Electron-donating groups tended to favor the classic urea tape synthon, while electron-withdrawing groups led to non-urea hydrogen-bond motifs, including interactions with the nitro group. iucr.org This highlights the delicate balance of intermolecular forces that dictates the final supramolecular structure.
The solvent can also play a crucial role, as it can compete for hydrogen bonding sites. In strongly hydrogen-bonding solvents like DMSO or ethanol (B145695), the self-assembly of ureas can be disrupted unless the intermolecular interactions within the urea assembly are sufficiently strong. academie-sciences.fr
Future Research Directions and Translational Potential in Chemical Science
Advanced Synthetic Methodologies and Novel Analogue Design
The future development of 1-Ethyl-3-(4-nitrophenyl)urea and its derivatives hinges on the adoption of more efficient, sustainable, and versatile synthetic strategies. While traditional methods for synthesizing unsymmetrical ureas often rely on hazardous reagents like phosgene (B1210022), modern chemistry is paving the way for safer and more environmentally benign alternatives.
Advanced synthetic routes that hold promise for the synthesis of this compound and its analogues include catalyst-free and "on-water" methodologies. These approaches offer significant advantages by minimizing the use of toxic catalysts and organic solvents, simplifying purification processes, and often leading to high yields. For instance, the reaction of amines with potassium isocyanate in water presents a simple, mild, and efficient method for producing N-substituted ureas. Another innovative approach involves the reaction of amines with carbonyl sulfide (B99878) (COS) to selectively produce unsymmetrical ureas, a method that overcomes many limitations of previous synthetic strategies.
Building upon the core structure of this compound, the design of novel analogues can be guided by structure-activity relationship (SAR) studies to target specific biological activities. Research has already demonstrated that modifications to the nitrophenyl urea (B33335) scaffold can yield compounds with significant antiproliferative and antibacterial properties. For example, a series of nitroaryl urea derivatives have been synthesized and shown to exhibit cytotoxicity against laryngeal and rhabdomyosarcoma cancer cell lines. The design of these analogues often involves the introduction of different substituents to modulate electronic and hydrophobic properties, thereby influencing their biological activity.
Future analogue design could explore:
Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups, alkyl chains) to the nitrophenyl ring can fine-tune the electronic properties and steric profile of the molecule, potentially enhancing target-specific interactions.
Modification of the Ethyl Group: Replacing the ethyl group with other alkyl or aryl substituents can alter the lipophilicity and conformational flexibility of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic profile.
Bioisosteric Replacement: The urea moiety itself can be replaced with bioisosteres like thiourea (B124793) or guanidinium (B1211019) groups to explore different hydrogen bonding patterns and chemical stability.
| Analogue Type | Synthetic Approach | Potential Application | Reference |
| Nitroaryl Ureas | Reaction of isocyanates with amines | Anticancer | |
| Diaryl Ureas | Reaction of isocyanates with amines | Antiproliferative | |
| Metal Complexes | Complexation of urea ligand with metal ions | Antibacterial |
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the molecular and electronic behavior of this compound is fundamental to unlocking its full potential. An integrated approach combining experimental techniques with computational modeling can provide deep insights into its structure, reactivity, and intermolecular interactions.
Computational studies, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for elucidating these interactions. These methods can be used to:
Calculate Molecular Conformations: Determine the most stable conformations of this compound in different environments. Studies on similar molecules show a preference for a planar, trans-trans conformation, but twisted rotamers are also possible.
Analyze Electrostatic Potential: Map the electrostatic surface potential to identify regions of positive and negative charge, which dictates how the molecule interacts with biological targets or other molecules in a material.
Model Intermolecular Interactions: Simulate the hydrogen bonding and other non-covalent interactions that govern the formation of supramolecular assemblies.
Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can validate the computational findings by providing information about the molecular conformation and hydrogen bonding in solution. By integrating these approaches, a comprehensive picture of the structure-property relationships of this compound can be developed, guiding the design of new molecules with tailored properties.
| Parameter | Experimental Technique | Computational Method | Key Insight |
| Solid-State Structure | X-Ray Crystallography | Crystal Structure Prediction | Hydrogen bond patterns (e.g., urea tape vs. urea-nitro interactions) rsc.org |
| Solution Conformation | NMR Spectroscopy | Conformer Energy Calculations | Stability of planar vs. twisted conformations |
| Electronic Properties | N/A | Electrostatic Surface Potential (ESP) | Identification of reactive sites and hydrogen bond acceptor strength |
| Anion Binding | N/A | NBO, QTAIM, EDA-NOCV | Nature and strength of interactions with anions |
Exploration of Underexplored Biological Targets and Modalities
While urea derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, there is significant potential for this compound and its analogues to engage with less conventional biological targets. Future research should aim to move beyond broad-spectrum screening and investigate specific molecular pathways and protein targets.
One promising area is the inhibition of specific enzymes implicated in disease. For instance, some nitroaryl urea derivatives have been identified as moderate inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and an important target in cancer therapy. Other related urea-based compounds have shown inhibitory activity against soluble epoxide hydrolase (sEH) , an enzyme involved in the metabolism of signaling lipids and a target for treating inflammatory diseases.
Further exploration could focus on targets such as:
Sphingosine Kinase 1 (SphK1): This enzyme is a well-studied drug target for cancer and inflammatory diseases, and urea-based scaffolds are being explored for their potential as SphK1 inhibitors. mdpi.com
Penicillin-Binding Protein 4 (PBP4): Small molecule inhibitors of S. aureus PBP4, such as those based on a phenyl-urea scaffold, could function as dual-action antimicrobial agents that also reverse antibiotic resistance. researchgate.net
Urease: Given the structural similarity, urea derivatives could be investigated as inhibitors of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori. researchgate.net
The development of hypoxia-activated prodrugs (HAPs) represents another innovative modality. The nitroaryl group in this compound is a key feature of many HAPs, which are designed to be selectively activated in the low-oxygen environment of solid tumors. nih.govmdpi.com Introducing a urea moiety into such structures has been shown to enhance hypoxic cytotoxicity, offering a new strategy to improve the therapeutic efficacy of this class of anticancer agents. nih.gov
Integration into Novel Materials Science Applications
The distinct structural characteristics of this compound, particularly its capacity for directional hydrogen bonding and the presence of a polarizable nitro group, make it a compelling candidate for applications in materials science. The ability of urea groups to form robust, self-assembling structures is a cornerstone of supramolecular chemistry.
Future research could explore the integration of this compound into various advanced materials:
Supramolecular Gels: The hydrogen-bonding capabilities of the urea moiety can drive the formation of fibrillar networks, leading to the creation of supramolecular gels. The properties of these gels can be tuned by modifying the substituents on the urea, with studies showing that electron-donating or electron-withdrawing groups can significantly impact gelation performance. rsc.org
Functional Polymers and Biomaterials: Urea and urethane (B1682113) chemistry is widely used in the synthesis of polymers with diverse properties. westlake.edu.cn this compound could be incorporated as a monomer or a functional additive in polyurethanes or other polymers to impart specific properties, such as enhanced thermal stability or specific recognition capabilities.
Sensors and Molecular Recognition: The urea group is an excellent hydrogen bond donor, making it an effective building block for receptors that can recognize and bind specific anions or neutral molecules. researchgate.net Urea-functionalized metal-organic frameworks (MOFs) have been developed for the detection of nitro-substituted compounds, suggesting that materials incorporating this compound could be designed as chemical sensors, for instance, for explosives or environmental pollutants. researchgate.net The combination of the urea moiety for binding and the nitrophenyl group as a potential signaling unit makes this an attractive avenue for exploration.
The future of this compound in chemical science is rich with possibilities. By leveraging advanced synthetic methods, integrating computational and experimental techniques for deeper mechanistic insight, exploring novel biological targets, and harnessing its self-assembly properties for materials science, this versatile compound can serve as a valuable platform for innovation across multiple scientific disciplines.
Q & A
Basic Question | Physicochemical Properties
- Solubility : High in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding; low in water (logP ~2.5). Ethanol balances solubility for recrystallization .
- Stability : Degrades under prolonged UV exposure (photolysis of nitro groups) or strong acids/bases. Store in amber vials at 4°C .
How can structure-activity relationship (SAR) studies guide the design of novel urea derivatives with enhanced bioactivity?
Advanced Question | Drug Design
SAR strategies include:
- Substituent tuning : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving enzyme inhibition (e.g., Raf-1 kinase inhibition ).
- Heterocyclic integration : Tetrahydroquinoline or piperazine moieties (see ) increase membrane permeability and target affinity.
- Bioisosteric replacement : Swap urea with thiourea to modulate toxicity (e.g., reduced nephrotoxicity in thiourea analogs ).
What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Advanced Question | Reaction Kinetics
Mechanisms involve:
- Nitro group activation : The electron-deficient nitroaryl group facilitates nucleophilic attack (e.g., by amines or thiols) at the para position.
- Urea as a leaving group : Under basic conditions, urea NH deprotonation enables displacement reactions, forming aryl ethers or sulfides.
- Catalytic pathways : Transition metals (e.g., Cu²⁺) accelerate SNAr reactions via coordination to nitro oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
